N-{[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide
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Overview
Description
N-({1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a benzodiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzyl chloride with 1H-1,3-benzodiazole-2-methanol under basic conditions to form the intermediate 1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazole-2-methanol. This intermediate is then reacted with acetic anhydride and methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: Shares the tert-butylphenyl group but lacks the benzodiazole and acetamide moieties.
1H-1,3-Benzodiazole-2-methanol: Contains the benzodiazole ring but lacks the tert-butylphenyl and acetamide groups.
N-Methylacetamide: Contains the acetamide group but lacks the tert-butylphenyl and benzodiazole moieties.
Uniqueness
N-({1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its hydrophobicity, while the benzodiazole ring contributes to its potential fluorescence and biological activity. The acetamide moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C22H27N3O/c1-16(26)24(5)15-21-23-19-8-6-7-9-20(19)25(21)14-17-10-12-18(13-11-17)22(2,3)4/h6-13H,14-15H2,1-5H3 |
InChI Key |
JILBXEQMSFKOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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